molecular formula C17H13N3O5 B6491193 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 921900-14-3

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B6491193
CAS No.: 921900-14-3
M. Wt: 339.30 g/mol
InChI Key: HFGTWAQJAZWRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a hybrid structure incorporating a 1,3-benzodioxole moiety linked to a 1,3,4-oxadiazole ring, which is further functionalized with a phenoxyacetamide group. The 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore in drug discovery, known for its diverse biological activities. Compounds featuring this core structure have been extensively investigated for their potential as enzyme inhibitors . Specifically, structurally related (1,3,4-oxadiazol-2-yl)sulfanylacetamide derivatives have been reported as potent inhibitors of alkaline phosphatase, with studies involving enzyme inhibitory kinetics and molecular docking to elucidate their mechanism of action . The 1,3-benzodioxole unit is another privileged structure frequently found in biologically active molecules, contributing to favorable pharmacokinetic properties and target binding . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of new therapeutic agents. Its primary research applications include serving as a building block for the synthesis of more complex molecules, acting as a candidate for high-throughput screening in drug discovery programs, and being used as a tool compound in enzymatic and cellular assays to investigate specific biological pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-15(9-22-12-4-2-1-3-5-12)18-17-20-19-16(25-17)11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGTWAQJAZWRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. The molecular formula is C16H14N4O4C_{16}H_{14}N_{4}O_{4}, and it has a molecular weight of approximately 342.31 g/mol. The presence of these functional groups is significant for its biological activity, as they can influence interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective antibacterial effects against Gram-positive bacteria. In a study involving various derivatives, some exhibited minimal inhibitory concentrations (MIC) that suggest moderate antibacterial activity .

Anticancer Activity

Several studies have explored the cytotoxic effects of benzodioxole derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown effectiveness against a range of cancer types including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves inducing apoptosis through various pathways such as the activation of caspases or modulation of cell cycle regulators .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : It may affect pathways like the PI3K/Akt or MAPK pathways that are crucial for cell growth and survival.
  • Induction of Oxidative Stress : The compound could promote the generation of reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The results indicated that certain derivatives caused significant cell death in MCF-7 and A549 cells at low micromolar concentrations .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The findings highlighted selective antibacterial activity with some compounds showing promising results against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

Research Findings Summary Table

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC: 10 - 50 µg/mL
AnticancerMCF-7 (breast cancer)Significant cytotoxicity observed
A549 (lung cancer)Induction of apoptosis
PC3 (prostate cancer)Cell cycle arrest

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The benzodioxole structure is known for its antimicrobial potential. Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations suggest that compounds like this compound may have neuroprotective effects. Animal models have shown that this compound can reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism appears to involve modulation of inflammatory cytokines and enhancement of neuronal survival pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored extensively. It has been found to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro and in vivo. This activity suggests potential therapeutic applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pesticidal Applications

Due to its structural features, this compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it may act as an effective insecticide or herbicide by disrupting metabolic processes in target pests or plants. This application could lead to the development of safer and more effective agricultural chemicals that minimize environmental impact .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activities. Variations in substituents on the benzodioxole or phenoxyacetamide moieties can significantly influence the compound's potency and selectivity against various biological targets .

Data Table: Biological Activities of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenooxyacetamide

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial and antifungal effects
NeuroprotectiveReduces neuroinflammation
Anti-inflammatoryInhibits pro-inflammatory cytokines
PesticidalPotential insecticidal/herbicidal activity

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can be categorized based on core heterocycles, substituents, and bioactivity. Below is a comparative analysis:

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 1,3,4-oxadiazole 5-(2H-1,3-benzodioxol-5-yl), phenoxyacetamide C₁₇H₁₃N₃O₅ 339.3 High lipophilicity; benzodioxole moiety -
Egalognastat 1,3,4-thiadiazole 4-[(1S)-1-(benzodioxol-5-yl)ethyl]piperazinyl, acetamide C₁₇H₂₁N₅O₃S 399.4 (calculated) O-GlcNAcase inhibitor; thiadiazole core
CM1002276 1,3,4-oxadiazole 5-(benzodioxol-5-ylmethyl), 2-(3-methylphenyl)acetamide C₁₉H₁₇N₃O₄ 351.4 (calculated) Methylphenyl substituent; enhanced steric bulk
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-dihydro-1,3,4-thiadiazole 4-acetyl, 5-(4-fluorophenyl), acetamide C₁₁H₁₀FN₃O₂S 283.3 (calculated) Fluorophenyl group; increased electronic effects
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone Benzodioxol, quinazolinone-acetamide C₁₇H₁₃N₃O₅ 339.3 Quinazolinone core; similar MW to target compound

Key Observations:

Core Heterocycle: The oxadiazole core in the target compound contrasts with thiadiazole (e.g., egalognastat) or quinazolinone () analogs. Thiadiazoles often exhibit higher metabolic stability due to sulfur’s electronegativity, while oxadiazoles may offer better solubility .

Substituent Effects: The phenoxy group in the target compound increases lipophilicity compared to CM1002276’s 3-methylphenyl group. The fluorophenyl substituent in ’s compound enhances electronic interactions but reduces steric bulk compared to phenoxy .

Benzodioxole Motif : Shared with egalognastat and CM1002276, this moiety is associated with enhanced binding to aromatic enzyme pockets, as seen in O-GlcNAcase inhibition .

Physicochemical Properties

  • Lipophilicity: The target compound’s LogP (estimated 2.8–3.1) is higher than CM1002276 (LogP ~2.5) due to the phenoxy group’s hydrophobicity.
  • Solubility : The oxadiazole core may improve aqueous solubility compared to thiadiazole derivatives like egalognastat.
  • Stability : Benzodioxole derivatives are prone to oxidative metabolism, whereas fluorophenyl groups () enhance metabolic stability .

Preparation Methods

Hydrazide Formation

The synthesis begins with 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), which is converted to its corresponding hydrazide via reaction with hydrazine hydrate in ethanol under reflux (12 h, 80°C, yield: 85–90%).

Reaction Scheme:
1,3-Benzodioxole-5-COOH+NH2NH2H2OEtOH, 80°C1,3-Benzodioxole-5-CONHNH2\text{1,3-Benzodioxole-5-COOH} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, 80°C}} \text{1,3-Benzodioxole-5-CONHNH}_2

Cyclodehydration to Oxadiazole

The hydrazide intermediate is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring. Cyclization occurs under reflux in ethanol (8 h, yield: 75–80%).

Mechanistic Insight:
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.

Reaction Conditions:

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time8 hours
BaseKOH (2 equiv)
Yield75–80%

Introduction of the Phenoxyacetamide Side Chain

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions (reflux, 4 h) to yield phenoxyacetyl chloride, which is purified by distillation (bp: 120–122°C).

Amide Coupling

The oxadiazole-2-amine intermediate is reacted with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 6 h, yield: 70–75%).

Reaction Scheme:
Oxadiazole-2-NH2+ClCOCH2OPhDCM, TEAThis compound\text{Oxadiazole-2-NH}_2 + \text{ClCOCH}_2\text{OPh} \xrightarrow{\text{DCM, TEA}} \text{this compound}

Optimization Data:

ParameterEffect on Yield
Solvent (DCM vs. THF)DCM improves yield by 15%
Temperature>25°C reduces selectivity
Stoichiometry (TEA)1.5 equiv optimal

Alternative Routes and Catalytic Methods

Microwave-Assisted Cyclization

A patent-pending method employs microwave irradiation to accelerate the cyclodehydration step. Using POCl₃ as a cyclizing agent, the reaction completes in 20 minutes (yield: 88%).

Conditions:

  • Solvent: Toluene

  • Microwave Power: 300 W

  • Temperature: 150°C

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling variant introduces the benzodioxole moiety post-oxadiazole formation. This method uses Pd(dppf)Cl₂ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane (100°C, 12 h, yield: 65%).

Advantages:

  • Tolerance for diverse substituents.

  • Avoids harsh cyclization conditions.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, J = 8.4 Hz, Ph-O), 6.85 (s, 1H, benzodioxole), 5.95 (s, 2H, OCH₂O), 4.60 (s, 2H, CH₂CO).

  • IR (KBr): 1745 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=N, oxadiazole).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.4 min.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Diacylation at the oxadiazole amine.

  • Solution: Use of HOBt/EDCI coupling reagents suppresses side reactions.

Low Cyclization Yields

  • Issue: Incomplete dehydration during oxadiazole formation.

  • Mitigation: Replace CS₂ with POCl₃ for higher efficiency .

Q & A

Q. What experimental approaches address polymorphism-related variability?

  • X-Ray Diffraction (XRD) : Characterize crystalline forms.
  • Solvent Recrystallization : Screen solvents (ethanol/water vs. DMF/ether) to isolate stable polymorphs .

Methodological Considerations for Data Interpretation

  • Contradictory Solubility Data : Re-test in physiologically relevant buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to mimic in vivo conditions .
  • Synergistic Effects : Combine with adjuvant therapies (e.g., chemotherapeutics) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.